An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Boc)-OMe hydrochloride, a key building block in peptide synthesis and medicinal chemistry.
Chemical Identity and Structure
H-Lys(Boc)-OMe hydrochloride, systematically named methyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] In this compound, the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. This strategic protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[2]
The chemical structure of H-Lys(Boc)-OMe hydrochloride is as follows:
Molecular Formula: C₁₂H₂₅ClN₂O₄[3][4]
Molecular Weight: 296.79 g/mol [3][4]
Synonyms: Nε-Boc-L-lysine methyl ester hydrochloride, Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride.[1][5]
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [3] |
| Specific Rotation | +17.0 to +20.0° (c=1, methanol) | TCI |
| Solubility | DMSO: 100 mg/mL (336.94 mM) | [2] |
| Storage | Room temperature, keep dry and cool. For long-term storage in solvent, -80°C (2 years) or -20°C (1 year). | [3] |
Spectroscopic Data
While specific spectra for H-Lys(Boc)-OMe hydrochloride are not widely published, the expected characteristic signals based on its structure are described below. Researchers should acquire and interpret their own analytical data for critical applications.
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¹H NMR: Expected signals would include a singlet around 1.4 ppm for the Boc group's nine protons, multiplets for the lysine side chain methylenes, a singlet for the methyl ester protons around 3.7 ppm, and a signal for the α-proton.
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FT-IR: Key vibrational bands would be expected for the N-H stretching of the amine hydrochloride, C=O stretching of the carbamate and the ester, and C-O stretching frequencies.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₂H₂₄N₂O₄) at m/z 260.17.
Experimental Protocols
Synthesis of H-Lys(Boc)-OMe Hydrochloride
A general two-step procedure for the synthesis of H-Lys(Boc)-OMe hydrochloride starting from L-lysine hydrochloride is outlined below. This is a representative protocol and may require optimization.
Step 1: Boc Protection of L-Lysine Hydrochloride
This step involves the selective protection of the ε-amino group of L-lysine.
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Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve L-lysine hydrochloride and a molar excess of sodium bicarbonate in water and cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the cooled aqueous solution with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted (Boc)₂O.
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Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl).
-
Extract the product, H-Lys(Boc)-OH, with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Step 2: Methyl Esterification and Hydrochloride Salt Formation
This step involves the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.
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Materials: H-Lys(Boc)-OH, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl gas.
-
Procedure:
-
Suspend H-Lys(Boc)-OH in anhydrous methanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the methanolic suspension with stirring. The reaction is exothermic and generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude H-Lys(Boc)-OMe hydrochloride.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
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Caption: A simplified workflow for the synthesis of H-Lys(Boc)-OMe hydrochloride.
Use in Solution-Phase Peptide Synthesis
H-Lys(Boc)-OMe hydrochloride is a versatile building block for solution-phase peptide synthesis. A general protocol for coupling it to an N-terminally protected amino acid is described below.
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Materials: N-protected amino acid (e.g., Fmoc-Ala-OH), H-Lys(Boc)-OMe hydrochloride, a coupling agent (e.g., DCC, EDC), an activator (e.g., HOBt), a tertiary amine base (e.g., DIEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the N-protected amino acid and the activator (e.g., HOBt) in the chosen anhydrous solvent.
-
Add the coupling agent (e.g., DCC or EDC) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
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In a separate flask, dissolve H-Lys(Boc)-OMe hydrochloride in the same solvent and add the tertiary amine base (e.g., DIEA) to neutralize the hydrochloride and free the α-amino group.
-
Add the neutralized H-Lys(Boc)-OMe solution to the pre-activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).
-
Work-up the reaction mixture, which typically involves filtration to remove urea by-products (if DCC or EDC is used), followed by aqueous washes to remove excess reagents and water-soluble by-products.
-
The protected dipeptide can then be purified by column chromatography or recrystallization.
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Caption: A general workflow for the use of H-Lys(Boc)-OMe hydrochloride in peptide coupling.
Applications in Research and Drug Development
H-Lys(Boc)-OMe hydrochloride is a fundamental building block in the synthesis of peptides and peptidomimetics. Its primary application lies in its ability to introduce a lysine residue with a protected side chain into a growing peptide chain. This is crucial for:
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Synthesis of Biologically Active Peptides: Many naturally occurring and synthetic peptides with therapeutic potential contain lysine residues.
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Site-Specific Modification: The Boc-protected ε-amino group can be deprotected at a later stage in the synthesis to allow for site-specific modifications, such as the attachment of fluorescent labels, polyethylene glycol (PEG) chains, or other functional moieties.
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Drug Discovery: By incorporating this building block, medicinal chemists can create libraries of novel peptide-based drug candidates for screening and lead optimization.
Safety and Handling
H-Lys(Boc)-OMe hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 5. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
